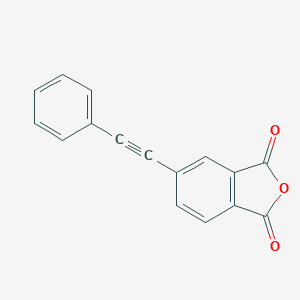

4-Phenylethynylphthalic Anhydride

概要

説明

4-Phenylethynylphthalic Anhydride: is an organic compound with the molecular formula C16H8O3. It is a derivative of phthalic anhydride, where a phenylethynyl group is attached to the fourth position of the phthalic anhydride ring. This compound is known for its use as an end-capping agent in the synthesis of polyimides, which are high-performance polymers with excellent thermal and mechanical properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylethynylphthalic Anhydride typically involves the Sonogashira coupling reaction. The starting material, 4-bromophthalic anhydride, reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst in an aqueous medium. The reaction proceeds under mild conditions, and the product is obtained in good yield after acidification and dehydration .

Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized by using cost-effective and environmentally friendly methods. One such method involves the use of 4-chlorophthalic anhydride and phenylacetylene, with dichlorobis(triphenylphosphine)palladium(II) as the catalyst. This method reduces production costs and simplifies the reaction process .

化学反応の分析

Types of Reactions: 4-Phenylethynylphthalic Anhydride undergoes various chemical reactions, including:

Substitution Reactions: The phenylethynyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Palladium Catalysts: Used in Sonogashira coupling reactions.

Copper Co-catalysts: Enhance the efficiency of the coupling reactions.

Acidic and Basic Conditions: Used for the purification and isolation of the compound.

Major Products:

科学的研究の応用

Aviation Heat-Resistant Materials

4-PEPA is increasingly recognized for its role in developing heat-resistant materials essential for the aerospace industry. Its properties allow it to maintain structural integrity under extreme thermal conditions, which is critical for components such as:

- Aircraft engines

- Turbine blades

- Heat shields

The demand for lightweight and durable materials in aviation drives the adoption of 4-PEPA, as it contributes to improved fuel efficiency and performance in aircraft manufacturing .

Table 1: Properties of 4-PEPA in Aviation Applications

| Property | Value |

|---|---|

| Thermal Stability | High |

| Decomposition Temperature | ~400°C |

| Mechanical Strength | Enhanced |

Fine Chemicals Production

In the fine chemicals sector, 4-PEPA serves as a crucial intermediate for synthesizing various high-performance chemicals. Its applications include:

- Specialty polymers

- Coatings

- Adhesives

As a crosslinking agent, 4-PEPA enhances the thermal and mechanical properties of these materials, enabling their use in demanding industrial applications. The compound's ability to be tailored for specific formulations further boosts its demand within this segment .

Table 2: Applications of 4-PEPA in Fine Chemicals

| Application | Description |

|---|---|

| Specialty Polymers | Used as an end-capping agent for improved properties |

| Coatings | Enhances durability and thermal resistance |

| Adhesives | Provides superior adhesion under extreme conditions |

Research and Development

4-PEPA's versatility extends to research settings where it is utilized as a building block for innovative material designs. Its reactivity allows for the exploration of new polymer architectures and functionalities, making it a valuable compound in material science research .

Case Study 1: Thermal Stability of Imide Oligomers

A study conducted by Johnston et al. focused on synthesizing phenylethynyl end-capped imide oligomers using 4-PEPA. The research highlighted significant improvements in thermal stability and adhesive strength due to the incorporation of 4-PEPA as an end-capping agent. The results indicated that oligomers with 4-PEPA exhibited enhanced performance compared to those without, demonstrating its effectiveness in high-temperature applications .

Case Study 2: Synthesis of Polyimides

Research on polyimides synthesized with 4-PEPA revealed that the compound serves as an effective end-capping reagent that improves the thermal stability and mechanical properties of the resulting polymers. The study showed that polyimides modified with 4-PEPA achieved higher glass transition temperatures (Tg) and decomposition temperatures compared to traditional polyimides .

作用機序

The mechanism by which 4-Phenylethynylphthalic Anhydride exerts its effects is primarily through its role as an end-capping agent in polyimide synthesis. The phenylethynyl group reacts with other monomers to form stable, high-molecular-weight polymers. This reaction enhances the thermal and mechanical properties of the resulting polyimides, making them suitable for high-performance applications .

類似化合物との比較

4-Bromophthalic Anhydride: Used as a starting material in the synthesis of 4-Phenylethynylphthalic Anhydride.

4-Chlorophthalic Anhydride: Another starting material used in alternative synthetic routes.

Phenylacetylene: A key reagent in the coupling reactions.

Uniqueness: this compound is unique due to its phenylethynyl group, which imparts superior thermal stability and mechanical properties to the polyimides it helps synthesize. This makes it a valuable compound in the production of high-performance materials .

生物活性

4-Phenylethynylphthalic anhydride (PEPA) is a compound with significant applications in materials science, particularly in the synthesis and modification of polyimides. However, its biological activity has garnered attention in recent years, particularly in the context of its potential therapeutic applications and mechanisms of action. This article explores the biological activity of PEPA, focusing on its synthesis, biological effects, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 119389-05-8 |

| Molecular Formula | C₁₆H₈O₃ |

| Molecular Weight | 248.23 g/mol |

| Melting Point | 152.1 - 152.3 °C |

PEPA is synthesized through a coupling reaction involving 4-chlorophthalic anhydride and phenylacetylene, catalyzed by palladium compounds. This method not only provides a high yield but also enhances the compound's purity and functionality for various applications .

Antitumor Properties

Recent studies have indicated that PEPA exhibits antitumor activity. Research has shown that PEPA can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, PEPA has been observed to induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

In a comparative study involving phenethyl isothiocyanate (PEITC), another compound with similar structural features, it was found that PEPA's structural modifications significantly enhance its biological efficacy against cancer cells . The precise mechanisms by which PEPA exerts these effects are still under investigation but may involve modulation of signaling pathways related to cell growth and survival.

Inflammation and Immune Response

PEPA has also been evaluated for its potential anti-inflammatory properties. Studies suggest that it may modulate immune responses by affecting the expression of key inflammatory mediators. For example, PEPA treatment has been associated with reduced levels of pro-inflammatory cytokines in vitro, indicating its potential use in managing inflammatory diseases .

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To assess the cytotoxic effects of PEPA on human cancer cell lines.

- Findings : PEPA demonstrated significant inhibition of cell viability in breast and lung cancer cell lines, with IC50 values indicating potent activity compared to controls.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing increased annexin V binding in treated cells.

-

Inflammation Model Study :

- Objective : To evaluate the anti-inflammatory effects of PEPA in a murine model of colitis.

- Findings : Mice treated with PEPA showed reduced clinical signs of colitis and lower histological scores compared to untreated controls.

- Mechanism : The study highlighted a decrease in TNF-alpha and IL-6 levels post-treatment, suggesting modulation of inflammatory pathways.

特性

IUPAC Name |

5-(2-phenylethynyl)-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O3/c17-15-13-9-8-12(10-14(13)16(18)19-15)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGRRPUXXWPEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074386 | |

| Record name | 1,3-Isobenzofurandione, 5-(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119389-05-8 | |

| Record name | 4-(Phenylethynyl)phthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119389-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 5-(2-phenylethynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119389058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5-(2-phenylethynyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 5-(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。